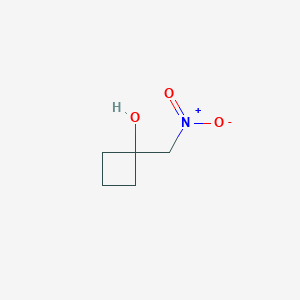

1-(Nitromethyl)cyclobutanol

Übersicht

Beschreibung

1-(Nitromethyl)cyclobutanol is an organic compound with the chemical formula C5H9NO3. It is a colorless liquid or solid with an odor similar to alcohol. This compound is known for its strong irritant properties and corrosive effects on the skin, eyes, and mucous membranes . It is primarily used as an important intermediate in organic synthesis, particularly in the production of various organic compounds such as drugs and dyes .

Vorbereitungsmethoden

1-(Nitromethyl)cyclobutanol is typically synthesized by reacting cyclobutane with methyl nitrate. The reaction process requires the use of an organic solvent and a catalyst to ensure the reaction progresses efficiently . The general reaction conditions involve maintaining a controlled temperature and pressure to optimize the yield of the desired product.

Analyse Chemischer Reaktionen

1-(Nitromethyl)cyclobutanol undergoes various chemical reactions, including:

Reduction: It can be reduced to 1-aminocyclobutanol, which is then used to synthesize other organic compounds.

Oxidation: The nitro group can be oxidized to form different products, depending on the reagents and conditions used.

Substitution: The compound can participate in substitution reactions where the nitro group is replaced by other functional groups.

Common reagents used in these reactions include reducing agents like hydrogen gas in the presence of a catalyst for reduction reactions, and oxidizing agents such as potassium permanganate for oxidation reactions. The major products formed from these reactions vary based on the specific conditions and reagents used.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Anticancer Properties

1-(Nitromethyl)cyclobutanol has been studied for its potential as an anticancer agent. Research indicates that cyclobutane derivatives can enhance the selectivity and efficacy of drug candidates targeting specific cancer cells. For instance, cyclobutane-containing linkers have been incorporated into antibody-drug conjugates (ADCs), improving their stability and selectivity towards tumor cells over normal cells . This modification has shown promising results in preclinical studies, suggesting that this compound could play a role in developing more effective cancer therapies.

Drug Discovery

The compound's structure allows for modifications that can lead to new drug candidates. Its unique cyclobutane ring may contribute to increased binding affinity and selectivity for biological targets. For example, the introduction of cyclobutane moieties in drug scaffolds has been associated with improved pharmacokinetic profiles and enhanced biological activity .

Organic Synthesis

Synthetic Intermediates

this compound serves as an important intermediate in organic synthesis. It can undergo various chemical transformations, including oxidation and functional group modifications, to yield more complex molecules. The oxidative ring expansion of cyclobutanols has been explored to access functionalized dioxanes, which are valuable in synthetic organic chemistry . This versatility makes this compound a useful building block for synthesizing various organic compounds.

Materials Science

Polymer Applications

In materials science, derivatives of this compound are being investigated for their potential use in polymer chemistry. The unique properties of cyclobutane rings can enhance the mechanical strength and thermal stability of polymers . Research into incorporating such compounds into polymer matrices may lead to the development of advanced materials with tailored properties for specific applications.

Case Studies

Wirkmechanismus

The mechanism of action of 1-(Nitromethyl)cyclobutanol involves its interaction with molecular targets through its functional groups. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. These interactions can lead to various biochemical effects, depending on the specific pathways and targets involved.

Vergleich Mit ähnlichen Verbindungen

1-(Nitromethyl)cyclobutanol can be compared with other similar compounds such as:

1-(Nitromethyl)cyclopropanol: This compound has a similar structure but with a three-membered ring instead of a four-membered ring.

1-(Nitromethyl)cyclopentanol: This compound has a five-membered ring and exhibits different chemical properties due to the ring size.

1-(Nitromethyl)cyclohexanol: This compound has a six-membered ring and is used in different applications compared to this compound.

The uniqueness of this compound lies in its four-membered ring structure, which imparts specific chemical reactivity and properties that are distinct from its analogs with different ring sizes.

Biologische Aktivität

1-(Nitromethyl)cyclobutanol, with the chemical formula C₅H₉NO₂ and CAS number 344329-87-9, is a compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.

This compound is characterized by its nitromethyl group, which is known to influence the compound's reactivity and biological interactions. The presence of this functional group often enhances the compound's pharmacological properties, making it a candidate for various applications in medicinal chemistry.

The biological activity of this compound can be attributed to its ability to interact with various biological targets. The nitro group is known to participate in redox reactions, which can lead to the generation of reactive oxygen species (ROS) that induce cellular stress and apoptosis in target cells. This mechanism is significant in the context of antimicrobial activity, where nitro compounds often exhibit potent effects against bacteria and parasites by disrupting their cellular functions.

Biological Activity Overview

The following table summarizes the key biological activities associated with this compound:

| Biological Activity | Description |

|---|---|

| Antimicrobial | Exhibits activity against various bacterial strains, potentially useful in treating infections. |

| Cytotoxicity | Induces cell death in cancer cell lines through ROS generation. |

| Antiparasitic | Shows promise in inhibiting growth of parasitic organisms. |

| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine production. |

Case Studies

Several studies have investigated the biological activity of nitro compounds similar to this compound:

- Antimicrobial Activity : A study highlighted that nitro compounds demonstrate significant efficacy against Helicobacter pylori and Mycobacterium tuberculosis. The mechanism involves the nitro group inducing oxidative stress within microbial cells, leading to their death .

- Cytotoxicity in Cancer Cells : In laboratory settings, this compound was tested on various cancer cell lines. Results indicated a dose-dependent increase in cytotoxicity, attributed to ROS-mediated apoptosis pathways .

- Anti-inflammatory Effects : Research has shown that compounds with similar structures can inhibit pro-inflammatory cytokines in macrophages, suggesting that this compound may also possess anti-inflammatory properties .

Research Findings

Recent studies have focused on synthesizing derivatives of nitro compounds to enhance their biological profiles. For instance:

- A study published in 2022 emphasized the importance of the nitro group in enhancing the polarity and electronic properties of these molecules, which facilitates better interaction with amino acids in proteins .

- Another investigation into the metabolic pathways of nitro compounds revealed that they can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may retain or enhance biological activity .

Eigenschaften

IUPAC Name |

1-(nitromethyl)cyclobutan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3/c7-5(2-1-3-5)4-6(8)9/h7H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRDYBOWVGFYJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80530471 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

344329-87-9 | |

| Record name | 1-(Nitromethyl)cyclobutan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80530471 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.